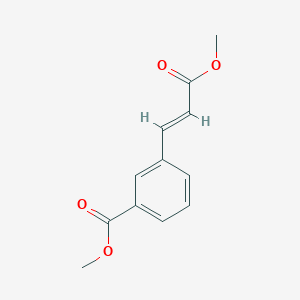
3-(Methoxycarbonyl)cinnamic acid methyl ester
Übersicht
Beschreibung
“3-(Methoxycarbonyl)cinnamic acid methyl ester” is a derivative of cinnamic acid. Cinnamic acid is a white crystalline compound that is slightly soluble in water and freely soluble in many organic solvents . It is found naturally in a variety of plants, including fruits like strawberries, and some culinary spices such as Sichuan pepper and some varieties of basil .
Synthesis Analysis
The synthesis of “3-(Methoxycarbonyl)cinnamic acid methyl ester” and similar compounds often involves the Fisher esterification of trans-cinnamic acid and various alcohols . This process is typically catalyzed by concentrated sulfuric acid . The esters produced are then purified using column chromatography, a separation technique typically introduced in the first semester .Molecular Structure Analysis
The molecular structure of “3-(Methoxycarbonyl)cinnamic acid methyl ester” is similar to that of cinnamic acid, with the addition of a methoxycarbonyl group . This group is attached to the third carbon atom in the cinnamic acid molecule .Chemical Reactions Analysis
Esters, including “3-(Methoxycarbonyl)cinnamic acid methyl ester”, undergo a variety of chemical reactions. One common reaction is hydrolysis, which can be catalyzed by either an acid or a base . In acidic hydrolysis, water splits the ester bond, while in basic hydrolysis, a carboxylate salt and an alcohol are produced .Physical And Chemical Properties Analysis
Esters are neutral compounds and are incapable of engaging in intermolecular hydrogen bonding with one another, thus they have considerably lower boiling points than their isomeric carboxylic acids counterparts . They are also generally insoluble in water .Zukünftige Richtungen
Research into the bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives has shown potential for antifungal activities . This suggests that “3-(Methoxycarbonyl)cinnamic acid methyl ester” and similar compounds could have potential applications in the development of new antifungal agents .
Eigenschaften
IUPAC Name |
methyl 3-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-15-11(13)7-6-9-4-3-5-10(8-9)12(14)16-2/h3-8H,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSVBFWYSAVLGD-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxycarbonyl)cinnamic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,4-Benzenedicarbonitrile, 2,5-bis[2-[4-(diphenylamino)phenyl]ethenyl]-](/img/structure/B3251259.png)
![6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B3251270.png)


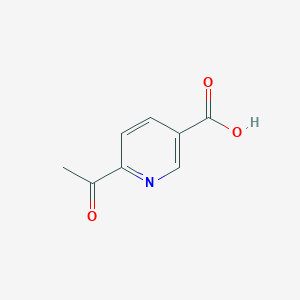
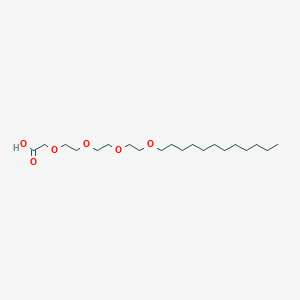

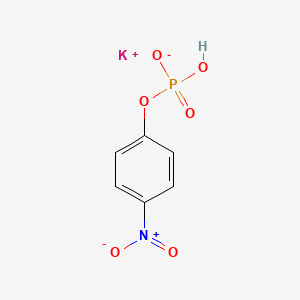

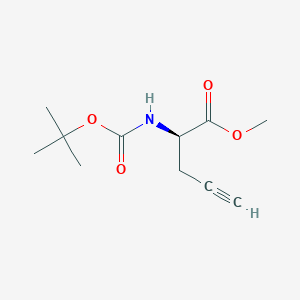
![tert-butyl 4-amino-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3251302.png)